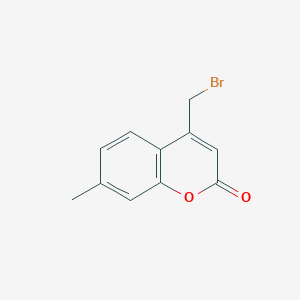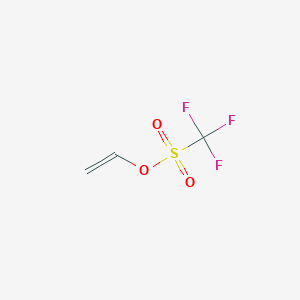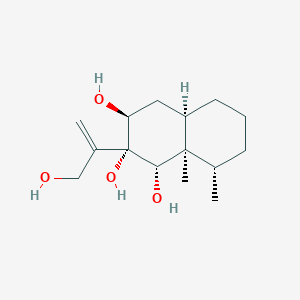
Mutisianthol
Vue d'ensemble
Description
Mutisianthol is a phenolic sesquiterpene compound first isolated from the roots of Mutisia homoeantha by Bohlmann and co-workers in 1979 . It is characterized by a unique indane framework, specifically a cis-1,3-disubstituted cyclopentyl unit . The compound has garnered interest due to its moderate antitumor activity against various human tumor cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The first total synthesis of mutisianthol was accomplished in 11 steps starting from 2-methylanisole, achieving an overall yield of 21% . Key steps in the synthesis include:
- Asymmetric hydrogenation of a nonfunctionalized olefin using chiral iridium catalysts.
- Ring contraction of 1,2-dihydronaphthalenes using thallium (III) or iodine (III) .
A more recent synthetic route involves a Lewis acid-catalyzed modified Nazarov type cyclization, which was applied in the total synthesis of this compound and its diastereomer, epi-mutisianthol, in a nine-step sequence .
Industrial Production Methods: Currently, there are no widely adopted industrial production methods for this compound, as its synthesis is primarily of academic interest. The methods developed in research laboratories involve complex multi-step processes that are not yet optimized for large-scale production.
Analyse Des Réactions Chimiques
Mutisianthol undergoes various chemical reactions, including:
Reduction: Asymmetric hydrogenation using chiral iridium catalysts.
Substitution: Friedel–Crafts type reactions in Michael fashion.
Common reagents used in these reactions include chromium trioxide, acetic acid, propionic acid, and chiral iridium catalysts. Major products formed from these reactions include various intermediates leading to the final this compound structure .
Applications De Recherche Scientifique
Mutisianthol has shown moderate antitumor activity against human tumor cell lines such as SF-295, HCT-8, and MDA-MB-435 . Its unique structure and biological activity make it a valuable compound for research in:
Chemistry: As a model compound for studying sesquiterpene synthesis and reaction mechanisms.
Biology: Investigating its effects on cellular processes and potential as an antitumor agent.
Medicine: Exploring its potential therapeutic applications in cancer treatment.
Industry: Potential use in developing new materials and ligands for catalytic reactions.
Mécanisme D'action
Mutisianthol is structurally similar to other sesquiterpenes such as jungianol, which was also isolated by Bohlmann and co-workers . Both compounds are derived from an α-curcumene type precursor through intramolecular ortho and para alkylation, respectively . The unique cis-1,3-disubstituted cyclopentyl unit in this compound distinguishes it from other sesquiterpenes, contributing to its distinct biological activity .
Comparaison Avec Des Composés Similaires
- Jungianol
- α-Curcumene derivatives
Propriétés
IUPAC Name |
(1S,3R)-3,6-dimethyl-1-(2-methylprop-1-enyl)-2,3-dihydro-1H-inden-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-9(2)5-12-6-10(3)13-8-15(16)11(4)7-14(12)13/h5,7-8,10,12,16H,6H2,1-4H3/t10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNPNOPENVFTBB-ZYHUDNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C=C(C(=C2)C)O)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C=C(C(=C2)C)O)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479072 | |
| Record name | Mutisianthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70855-59-3 | |
| Record name | (1S,3R)-2,3-Dihydro-3,6-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-inden-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70855-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mutisianthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070855593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mutisianthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mutisianthol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F69DJ259PV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,4R,4aR)-7-[(5R,6S,10aR)-1,5-dihydroxy-6-methoxy-3,10a-dimethyl-9-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8-dihydroxy-3-methoxy-4a,6-dimethyl-3,4-dihydro-2H-xanthen-9-one](/img/structure/B1252149.png)
![3-[(Methylthio)methoxy]propanenitrile](/img/structure/B1252152.png)








![(1S,4S,5R,8E,12R,13S,16R)-4,5,12-trihydroxy-4,8,12,16-tetramethyl-14-oxabicyclo[11.3.1]heptadec-8-en-15-one](/img/structure/B1252165.png)
![(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B1252166.png)

